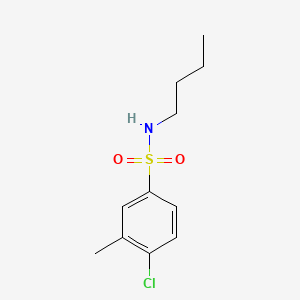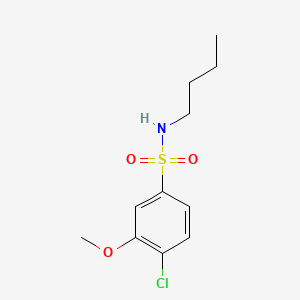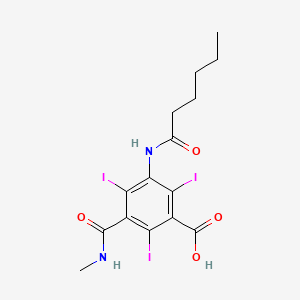
POTASSIUM ANTIMONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium Antimonate is a versatile inorganic compound that plays a pivotal role in various fields due to its unique chemical properties . Its chemical formula is K3Sb3O10·4H2O, which signifies the intricate composition involving potassium (K), antimony (Sb), oxygen (O), and water molecules .
Synthesis Analysis
This compound is synthesized through the reaction of antimony trioxide with potassium hydroxide . This process involves the careful regulation of reaction conditions to ensure the desired product .Molecular Structure Analysis
The molecular formula of this compound is HKOSb . It has an average mass of 262.902 Da and a mono-isotopic mass of 261.883972 Da .Chemical Reactions Analysis
Antimony, the key component of this compound, reacts with oxygen, sulfur, and chlorine at high temperatures . In the presence of HCl, either aluminum or iron will reduce Sb3+ to Sb metal, which will be deposited as black particles .Physical And Chemical Properties Analysis
This compound appears as a white crystalline powder in its most stable form . It displays low solubility in water . Its molecular weight is about 757.62 g/mol .Mecanismo De Acción
Safety and Hazards
Potassium Antimonate, like many other antimony compounds, is toxic and should be handled with care . Direct exposure can result in eye and skin irritation, and inhalation can cause respiratory problems . Therefore, the use of personal protective equipment (PPE) is essential during handling and processing .
Direcciones Futuras
Propiedades
Número CAS |
10090-54-7 |
|---|---|
Fórmula molecular |
C6HClF4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






